1-(Butylthio)-3-phenylpropan-2-one
Description
1-(Butylthio)-3-phenylpropan-2-one is a sulfur-containing ketone derivative characterized by a butylthio (-S-C₄H₉) group attached to the carbonyl carbon of 3-phenylpropan-2-one.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-butylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C13H18OS/c1-2-3-9-15-11-13(14)10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
ILNIQKJJHVPKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylthio)-3-phenylpropan-2-one typically involves the reaction of a phenylpropanone derivative with a butylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the carbonyl compound .
Industrial Production Methods: In an industrial setting, the production of 1-(Butylthio)-3-phenylpropan-2-one may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Butylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(Butylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Butylthio)-3-phenylpropan-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
- Structure : The methylthio (-S-CH₃) group replaces the butylthio group, reducing steric bulk and hydrophobicity.
- Molecular Formula : C₁₀H₁₂OS (Molar Mass: 180.27 g/mol) vs. C₁₃H₁₈OS (222.34 g/mol) for the butylthio derivative .
- Reduced steric hindrance may improve reactivity in nucleophilic substitutions or catalytic reactions.
- Spectral Data :
Cyclic vs. Alkylthio Substituents: 1-(Cyclohex-2-enyl)-3-phenylpropan-2-one
Key Differences :
- Structure : A cyclohexenyl group replaces the butylthio substituent, introducing rigidity and π-system conjugation .
- Synthesis : Prepared via palladium-catalyzed coupling (71% yield, 90% enantiomeric excess with Pd/Trost ligand), contrasting with the likely nucleophilic substitution route for alkylthio derivatives .
- Reactivity : The cyclohexenyl group may participate in Diels-Alder reactions, whereas the butylthio group could act as a leaving group in SN2 reactions.
- Spectral Data :
Sulfur Oxidation State: 1-(Dimethyl(oxo)-λ⁶-sulfaniliden)-3-phenylpropan-2-one
Key Differences :
- Structure : The sulfoximine group (-S(=O)(NMe₂)) introduces a tetrahedral sulfur center, contrasting with the planar thioether sulfur in the butylthio derivative .
- Electronic Effects : The sulfoximine group is electron-withdrawing, polarizing the carbonyl group more strongly than the thioether.
- Spectral Data :
Other Alkylthio Derivatives (Ethylthio, Propylthio)
Key Trends :
- Chain Length : Increasing alkyl chain length (methyl → butyl) elevates molar mass (180.27 → 222.34 g/mol) and logP, enhancing membrane permeability but reducing solubility .
- Synthesis : Longer chains may require harsher reaction conditions (e.g., higher temperatures) due to steric hindrance during nucleophilic substitution .
Data Table: Comparative Analysis of Analogous Compounds
Research Implications and Gaps
- Synthesis Optimization : The high enantioselectivity observed in cyclohexenyl analogs using Pd/Trost ligands suggests that asymmetric catalysis could be explored for chiral alkylthio derivatives.
- Bioactivity Prediction : The butylthio group’s lipophilicity may enhance blood-brain barrier penetration compared to methylthio analogs, making it a candidate for CNS-targeted drug discovery.
- Data Limitations : Direct experimental data for 1-(butylthio)-3-phenylpropan-2-one (e.g., NMR, HPLC) are absent in the provided evidence, necessitating further characterization studies.
Biological Activity
1-(Butylthio)-3-phenylpropan-2-one is an organic compound that has garnered interest in various scientific disciplines due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(Butylthio)-3-phenylpropan-2-one features a butylthio group attached to a phenylpropanone backbone. The presence of the butylthio moiety is significant as it influences the compound's reactivity and interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of 1-(Butylthio)-3-phenylpropan-2-one is thought to arise from its interaction with various biomolecules, including proteins and enzymes. The compound may form covalent bonds with nucleophilic sites on target proteins, potentially inhibiting their activity. Additionally, the hydrophobic nature of the phenylpropanone backbone allows it to bind effectively within hydrophobic pockets of proteins, enhancing its binding affinity and specificity.
Antimicrobial Activity
Research has indicated that 1-(Butylthio)-3-phenylpropan-2-one exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in this context may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of 1-(Butylthio)-3-phenylpropan-2-one. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The compound appears to modulate key signaling pathways associated with cell proliferation and survival, including those related to apoptosis and cell cycle regulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-(Butylthio)-3-phenylpropan-2-one, a comparison with structurally similar compounds is insightful.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Methylthio)-3-phenylpropan-2-one | Thioether | Moderate antimicrobial effects |
| 1-(Ethylthio)-3-phenylpropan-2-one | Thioether | Anticancer activity observed |
| 1-(Butylthio)-3-phenylpropan-2-one | Thioether | Strong antimicrobial and anticancer properties |
The butylthio group in 1-(Butylthio)-3-phenylpropan-2-one enhances its biological activity compared to its methyl and ethyl analogs, likely due to increased hydrophobic interactions and steric effects that facilitate binding to biological targets.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thioether compounds, 1-(Butylthio)-3-phenylpropan-2-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, 1-(Butylthio)-3-phenylpropan-2-one was administered to several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis at concentrations ranging from 5 to 20 µM, with a notable increase in caspase activity observed, indicating activation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
